molecular formula C16H20N4OS B2495092 1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 1235017-21-6

1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2495092
CAS No.: 1235017-21-6
M. Wt: 316.42
InChI Key: LBAAMUHAWIAXSS-UHFFFAOYSA-N
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Description

1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a complex organic compound that features a combination of pyridine, piperidine, and thiophene moieties

Preparation Methods

The synthesis of 1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridin-2-ylpiperidine intermediate, which is then reacted with thiophen-2-yl isocyanate to form the final urea derivative. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of scalable processes such as continuous flow chemistry.

Chemical Reactions Analysis

1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridine or thiophene rings are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea can be compared with other similar compounds, such as:

    1-(Pyridin-2-yl)piperidine: This compound shares the pyridine and piperidine moieties but lacks the thiophene and urea functionalities.

    Thiophen-2-yl isocyanate: This compound contains the thiophene moiety and is used as a reagent in the synthesis of the urea derivative.

    Other urea derivatives: Compounds with similar urea functionalities but different substituents on the nitrogen atoms.

The uniqueness of this compound lies in its combination of pyridine, piperidine, and thiophene moieties, which confer specific chemical and biological properties.

Properties

IUPAC Name

1-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c21-16(19-15-5-3-11-22-15)18-12-13-6-9-20(10-7-13)14-4-1-2-8-17-14/h1-5,8,11,13H,6-7,9-10,12H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAAMUHAWIAXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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